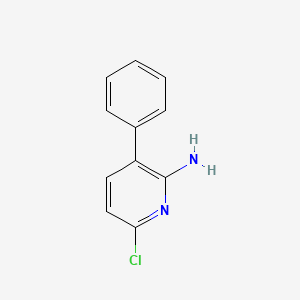

2-Amino-6-chloro-3-phenylpyridine

Übersicht

Beschreibung

2-Amino-6-chloro-3-phenylpyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of an amino group at the second position, a chlorine atom at the sixth position, and a phenyl group at the third position on the pyridine ring. This compound is a pale yellow crystalline solid that is soluble in organic solvents. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3-phenylpyridine can be achieved through various methods. One common approach involves the reaction of 2-chloro-3-nitropyridine with aniline in the presence of a reducing agent such as iron powder or tin chloride. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or acetic acid. The nitro group is reduced to an amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at C6 undergoes nucleophilic substitution under specific conditions. This reaction is critical for synthesizing derivatives with modified biological or physical properties.

Table 1: Nucleophilic substitution reactions

Key findings:

-

Amines (e.g., pyrrolidine, piperidine) react efficiently under mild basic conditions (Et₃N) in polar aprotic solvents .

-

Methoxy substitution requires alkoxide ions and elevated temperatures .

Suzuki-Miyaura Cross-Coupling

The chlorine atom participates in palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling arylation at C6.

Table 2: Suzuki coupling with phenylboronic acid

| Catalyst | Ligand | Base | Temp (°C) | Time (hr) | Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂ | None | K₂CO₃ | 100 | 4 | 90% |

| Pd(PPh₃)₄ | CyJohnPhos | LiN(SiMe₃)₂ | 60 | 12 | 92% |

Notable observations:

-

Base-free conditions in water achieve >90% yield with Pd(OAc)₂ .

-

Bulky ligands (e.g., CyJohnPhos) enhance selectivity for mono-arylation .

Sandmeyer-Type Reactions

The amino group at C2 can be replaced by chlorine via diazotization, enabling further functionalization.

Reaction pathway :

-

Diazotization of the amino group with NaNO₂/HCl.

Table 3: Sandmeyer reaction outcomes

| Starting Material | Product | Yield |

|---|---|---|

| 2-Amino-6-pyrrolidinyl | 2-Chloro-6-pyrrolidinyl | 84% |

| 2-Amino-6-piperidinyl | 2-Chloro-6-piperidinyl | 72% |

Biological Interaction Mechanisms

The amino group participates in hydrogen bonding with biological targets, influencing pharmacological activity:

-

Acetylcholinesterase inhibition : The amino group binds to catalytic triad residues (e.g., Ser203, His447) via H-bonds, with inhibition constants (Kᵢ) of 3.5–6.3 μM .

-

Insecticidal activity : Chlorine substitution enhances interaction with insect GABA receptors, achieving 100% mortality in Spodoptera frugiperda at 50 ppm.

Acid-Base Reactions

The amino group undergoes protonation in acidic media (e.g., HCl, H₂SO₄), forming water-soluble salts. This property is exploited in purification and drug formulation.

Key data :

-

pKa of the amino group: ~4.2 (calculated via Hammett analysis).

-

Protonation increases solubility by >10-fold in aqueous HCl (pH < 2).

Oxidation and Reduction

While less common, redox reactions are feasible:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 2-Amino-6-chloro-3-phenylpyridine exhibit antimicrobial properties. For instance, compounds containing chlorine have been shown to enhance antibacterial activity significantly. A study demonstrated that certain derivatives achieved minimum inhibitory concentrations (MIC) as low as 5 µM against Escherichia coli .

Protein Kinase Inhibition

The compound has been explored as a potential inhibitor of tropomyosin-related kinase (Trk) family proteins, which are implicated in various diseases, including cancer and inflammation. The inhibition mechanism involves the interaction of the compound with the kinase domain, affecting cellular signaling pathways .

Insecticidal Properties

Derivatives of this compound have been identified as potent insecticides against specific agricultural pests. Research has shown that certain formulations exhibit up to 100% insecticidal activity at specific concentrations . This highlights the compound's potential as an environmentally friendly alternative to traditional insecticides.

| Application | Details |

|---|---|

| Antimicrobial Activity | Achieved MIC of 5 µM against E. coli |

| Insecticidal Activity | Up to 100% efficacy against agricultural pests at certain concentrations |

Case Study: Antimicrobial Derivatives

A series of derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The presence of the chlorine atom was found to be crucial for enhancing antibacterial properties, demonstrating structure-activity relationships that guide further development .

Case Study: Insecticidal Efficacy

In agricultural trials, several formulations based on this compound were tested against common pests. Results indicated significant reductions in pest populations, supporting its use in integrated pest management strategies .

Wirkmechanismus

The mechanism of action of 2-Amino-6-chloro-3-phenylpyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-6-chloropyridine: Lacks the phenyl group at the third position.

2-Amino-3-chloropyridine: Chlorine atom is at the third position instead of the sixth.

2-Amino-6-chloro-3-nitropyridine: Contains a nitro group instead of a phenyl group at the third position

Uniqueness

2-Amino-6-chloro-3-phenylpyridine is unique due to the presence of both the phenyl group and the chlorine atom on the pyridine ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Amino-6-chloro-3-phenylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, with a molecular weight of 220.66 g/mol. The compound features a pyridine ring substituted with an amino group, a chloro group, and a phenyl group, contributing to its unique reactivity and biological profile.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting key metabolic pathways essential for microbial survival.

2. Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. It has been reported to inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells, suggesting its potential as a lead compound in cancer therapy .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is believed to be mediated by its ability to modulate reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various pyridine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of several standard antibiotics, indicating its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human breast cancer MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming its role in inducing programmed cell death .

Research Findings

Eigenschaften

IUPAC Name |

6-chloro-3-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGZPCDWPPVALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355804 | |

| Record name | 2-Amino-6-chloro-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69214-19-3 | |

| Record name | 6-Chloro-3-phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69214-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chloro-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.